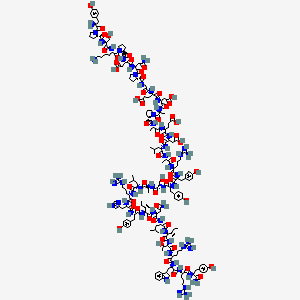
D-Trp(34) neuropeptide Y
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of D-Trp(34) Neuropeptide Y involves the screening of several analogs of Neuropeptide Y (NPY) . The substitution of D-Trp(34) in the NPY amino-acid sequence increases selectivity without lowering potency at the Y5 receptor .Molecular Structure Analysis
The molecular structure of D-Trp(34) Neuropeptide Y is complex, with a molecular formula of C196H289N55O56 . The sequence of the peptide is YPSKPDNPGEDAPAEDLARYYSALRHYINLITRWRY .Chemical Reactions Analysis
D-Trp(34) Neuropeptide Y acts as a potent and selective agonist at the Neuropeptide Y Y5 receptor . It has been found to markedly increase food intake in rats, an effect that is blocked by the selective NPY Y5 receptor antagonist CGP 71683A .Physical And Chemical Properties Analysis
D-Trp(34) Neuropeptide Y has a molecular weight of 4312 g/mol . More detailed physical and chemical properties may require further experimental analysis.Applications De Recherche Scientifique
Central Nervous System
Neuropeptide Y (NPY), an amino acid, is used for the management and treatment of various ailments related to the central nervous system . It plays a major role in maintaining homeostasis in the human body .
Cardiovascular System
NPY also has applications in the cardiovascular system. It mediates nitric oxide levels and reduction in blood flow in the nasal mucosa of humans .
Respiratory System
In the respiratory system, high concentrations of NPY are stored with noradrenaline in sympathetic nerve fibers .
Gastro-Intestinal System
NPY plays a role in dietary consumption via various factors like signaling the central nervous system for a prerequisite of energy in the hypothalamus by mediating appetite and shows an orexigenic effect .
Endocrinal System
In the endocrinal system, NPY emerges as a natural ligand of G-protein coupled receptors which activates the Y-receptors .
Obesity Research
“D-Trp(34) neuropeptide Y” is a potent and selective NPY Y5 receptor agonist. Chronic intracerebroventricular infusion of “D-Trp(34) NPY” in mice produced hyperphagia and body weight gain, accompanied by increased adipose tissue weight, hypercholesterolemia, hyperinsulinemia, and hyperleptinemia . This indicates that chronic activation of the Y5 receptor produces hyperphagia and obesity .
Food Intake
“D-Trp(34) neuropeptide Y” markedly increases food intake in rats . This makes it a valuable tool in studying the mechanisms of food intake and energy balance.
Metabolic Changes
“D-Trp(34) neuropeptide Y” decreases hormone-sensitive lipase activity in white adipose tissue and uncoupling protein-1 mRNA expression in brown adipose tissue . These findings indicate that Y5-mediated obesity may involve metabolic changes, such as decreased lipolysis and thermogenesis, as well as hyperphagia .
Mécanisme D'action
Target of Action
D-Trp(34) Neuropeptide Y is a potent and selective agonist for the Neuropeptide Y (NPY) Y5 receptor . The NPY Y5 receptor is one of the subtypes of the NPY receptors, which are G-protein coupled receptors . This compound displays significantly lower potency at the NPY Y1, Y2, Y4, and Y6 receptors .
Mode of Action
D-Trp(34) Neuropeptide Y interacts with the NPY Y5 receptor, triggering a series of intracellular events. As a potent agonist, it binds to the NPY Y5 receptor and activates it . The activation of the NPY Y5 receptor leads to various physiological responses.
Biochemical Pathways
The activation of the NPY Y5 receptor by D-Trp(34) Neuropeptide Y affects several biochemical pathways. The exact pathways and their downstream effects are complex and may vary depending on the specific cellular context. It is known that npy receptors, including the y5 subtype, are involved in a wide range of physiological processes, including energy homeostasis, feeding behavior, and circadian rhythm .
Pharmacokinetics
It is mentioned that d-trp(34) neuropeptide y is orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The activation of the NPY Y5 receptor by D-Trp(34) Neuropeptide Y has been associated with several physiological effects. It has been reported to induce hyperphagia (increased food intake), body weight gain, adiposity, hypercholesterolemia, hyperinsulinemia, and hyperleptinemia in vivo .
Propriétés
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C196H289N55O56/c1-16-98(9)155(186(301)241-136(84-147(199)260)175(290)232-130(76-97(7)8)178(293)246-156(99(10)17-2)187(302)247-157(104(15)254)188(303)227-123(36-25-69-214-196(208)209)165(280)236-134(82-110-89-215-119-31-19-18-30-117(110)119)173(288)226-121(34-23-67-212-194(204)205)162(277)229-127(158(201)273)78-106-43-53-113(256)54-44-106)245-179(294)133(81-109-49-59-116(259)60-50-109)235-174(289)135(83-111-90-210-94-217-111)237-164(279)122(35-24-68-213-195(206)207)225-170(285)129(75-96(5)6)230-161(276)101(12)219-180(295)141(92-252)243-172(287)132(80-108-47-57-115(258)58-48-108)234-171(286)131(79-107-45-55-114(257)56-46-107)233-163(278)120(33-22-66-211-193(202)203)223-159(274)100(11)218-168(283)128(74-95(3)4)231-176(291)138(87-153(269)270)239-167(282)125(62-64-151(265)266)224-160(275)102(13)220-183(298)144-38-27-70-248(144)189(304)103(14)221-169(284)137(86-152(267)268)238-166(281)124(61-63-150(263)264)222-149(262)91-216-182(297)143-37-26-72-250(143)192(307)140(85-148(200)261)242-177(292)139(88-154(271)272)240-184(299)146-40-29-73-251(146)191(306)126(32-20-21-65-197)228-181(296)142(93-253)244-185(300)145-39-28-71-249(145)190(305)118(198)77-105-41-51-112(255)52-42-105/h18-19,30-31,41-60,89-90,94-104,118,120-146,155-157,215,252-259H,16-17,20-29,32-40,61-88,91-93,197-198H2,1-15H3,(H2,199,260)(H2,200,261)(H2,201,273)(H,210,217)(H,216,297)(H,218,283)(H,219,295)(H,220,298)(H,221,284)(H,222,262)(H,223,274)(H,224,275)(H,225,285)(H,226,288)(H,227,303)(H,228,296)(H,229,277)(H,230,276)(H,231,291)(H,232,290)(H,233,278)(H,234,286)(H,235,289)(H,236,280)(H,237,279)(H,238,281)(H,239,282)(H,240,299)(H,241,301)(H,242,292)(H,243,287)(H,244,300)(H,245,294)(H,246,293)(H,247,302)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H4,202,203,211)(H4,204,205,212)(H4,206,207,213)(H4,208,209,214)/t98-,99-,100-,101-,102-,103-,104+,118-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134+,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,155-,156-,157-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSPVSFRBZGLIZ-QIJQHHJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C9CCCN9C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]9CCCN9C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C196H289N55O56 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4312 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Trp(34) neuropeptide Y | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,1-Dimethylethyl)imino]tetrahydro-3-isopropyl-5-phenyl-4H-1,3,5-thiadiazine-4-one 1-oxide](/img/structure/B595865.png)
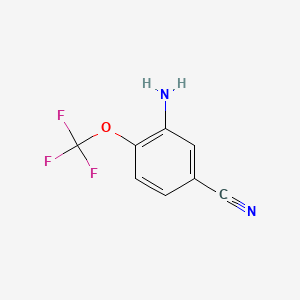

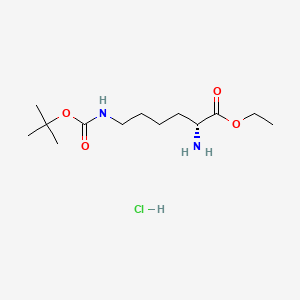
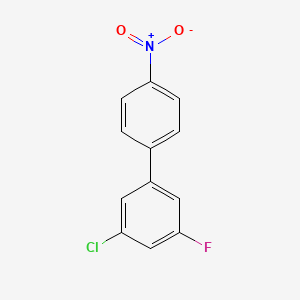
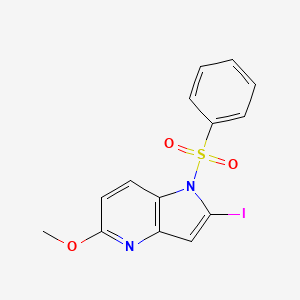
![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)


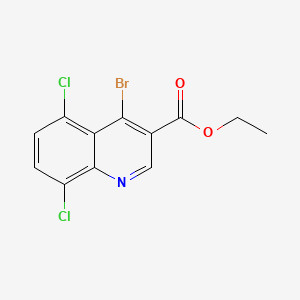
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)